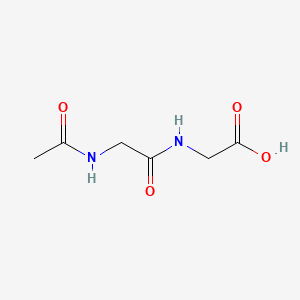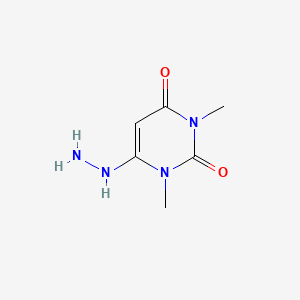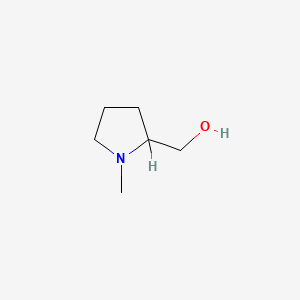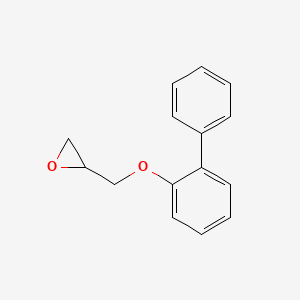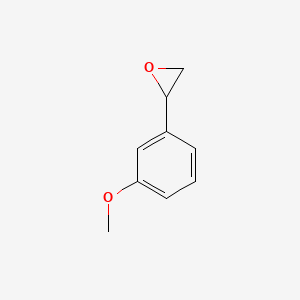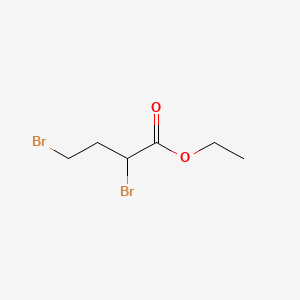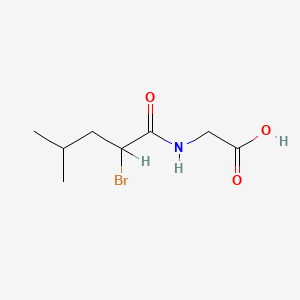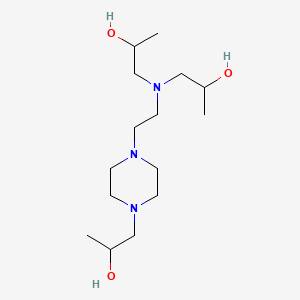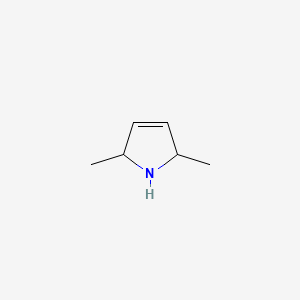
2,5-二甲基-3-吡咯啉
描述
2,5-Dimethyl-3-pyrroline is a heterocyclic organic compound with the molecular formula C6H11N. It is a clear, colorless to slightly yellow liquid and is known for its use in various chemical synthesis processes. The compound is a mixture of cis and trans isomers and has a molecular weight of 97.16 g/mol .
科学研究应用
2,5-Dimethyl-3-pyrroline has several applications in scientific research:
作用机制
Target of Action
It has been used in the synthesis of pyrolyzed m–n x /c orr catalyst , suggesting that it may interact with certain catalysts in chemical reactions.
Mode of Action
It’s known to participate in the synthesis of pyrolyzed M–N x /C ORR catalyst
Biochemical Pathways
Its role in the synthesis of pyrolyzed M–N x /C ORR catalyst
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethyl-3-pyrroline. For instance, it’s known to be a flammable liquid , and its storage temperature is recommended to be 2-8°C . These factors can affect how it interacts with its targets and the outcomes of these interactions.
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-3-pyrroline can be synthesized through several methods. One common method involves the reaction of 2,5-hexanedione with ammonia or primary amines under acidic conditions. The reaction typically proceeds through a cyclization process, forming the pyrroline ring .
Industrial Production Methods
In industrial settings, 2,5-Dimethyl-3-pyrroline is often produced through catalytic hydrogenation of 2,5-dimethylpyrrole. This method involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature .
化学反应分析
Types of Reactions
2,5-Dimethyl-3-pyrroline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), alkyl halides
Major Products
Oxidation: 2,5-Dimethylpyrrole
Reduction: 2,5-Dimethylpyrrolidine
Substitution: Various substituted pyrrolines depending on the substituent used.
相似化合物的比较
2,5-Dimethyl-3-pyrroline can be compared with other similar compounds, such as:
2,5-Dimethylpyrrolidine: A fully saturated analog of 2,5-Dimethyl-3-pyrroline, which is more stable and less reactive.
2,5-Dimethylpyrrole: An oxidized form of 2,5-Dimethyl-3-pyrroline, which has different reactivity and applications.
3-Pyrroline: A simpler analog with no methyl groups, which has different chemical properties and uses.
The uniqueness of 2,5-Dimethyl-3-pyrroline lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2,5-dimethyl-2,5-dihydro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQDHQBSNAJSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974886 | |
| Record name | 2,5-Dimethyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59480-92-1 | |
| Record name | 2,5-Dihydro-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59480-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3-pyrroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059480921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-3-pyrroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Dimethyl-3-pyrroline in modifying polyaniline membranes?
A1: 2,5-Dimethyl-3-pyrroline acts as a gelation-inhibiting agent during the polyaniline membrane preparation []. Its presence, along with other similar agents, helps to control the polymerization process and prevents the formation of large, insoluble polyaniline aggregates. This results in a more uniform membrane structure with potentially improved properties.
Q2: How does the presence of 2,5-Dimethyl-3-pyrroline impact the final properties of the polyaniline membrane?
A2: While the paper doesn't directly investigate the specific impact of 2,5-Dimethyl-3-pyrroline on the final membrane properties, it suggests that using such gelation inhibitors can lead to membranes with increased hydrophilicity []. This enhanced hydrophilicity can be beneficial for various applications, such as filtration and separation processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




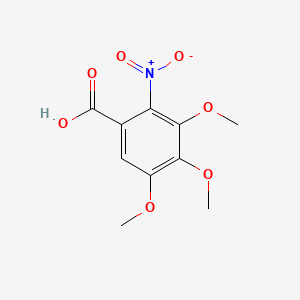

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)
